

Spectroscopic Scrutiny: Unveiling the Molecular Architecture of 4-Chloro-2,6-dimethylbenzaldehyde

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Compound of Interest

Compound Name: 4-Chloro-2,6-dimethylbenzaldehyde

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A Comparative Guide to the Spectroscopic Confirmation of 4-Chloro-2,6-dimethylbenzaldehyde and Its Analogs

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and existing molecules is paramount. This guide provides a comparative spectroscopic analysis of **4-Chloro-2,6-dimethylbenzaldehyde** against two structural analogs, 2,4-Dichlorobenzaldehyde and 2,6-Dimethylbenzaldehyde. Through a detailed examination of Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, we present a clear methodology for the structural elucidation of these aromatic aldehydes.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **4-Chloro-2,6-dimethylbenzaldehyde** and its selected alternatives. This side-by-side comparison highlights the distinct spectral features that enable the confident identification of each compound.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Aldehyde Proton (CHO) Chemical Shift (δ , ppm)	Aromatic Protons (Ar-H) Chemical Shift (δ , ppm)	Methyl Protons (CH ₃) Chemical Shift (δ , ppm)
4-Chloro-2,6-dimethylbenzaldehyde	~10.5	~7.2 (s, 2H)	~2.6 (s, 6H)
2,4-Dichlorobenzaldehyde	10.39 (s, 1H)[1]	7.85 (d, 1H), 7.45 (d, 1H), 7.36 (dd, 1H)[1]	-
2,6-Dimethylbenzaldehyde	10.26 (s, 1H)	7.79 (d, 1H), 7.47 (t, 1H)	2.65 (s, 6H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound	Carbonyl Carbon (C=O) Chemical Shift (δ , ppm)	Aromatic Carbons (Ar-C) Chemical Shift (δ , ppm)	Methyl Carbons (CH ₃) Chemical Shift (δ , ppm)
4-Chloro-2,6-dimethylbenzaldehyde	~192	~140, ~138, ~132, ~130	~21
2,4-Dichlorobenzaldehyde	188.19[2]	135.58, 134.02, 131.52, 130.26, 130.11, 128.63[2]	-
2,6-Dimethylbenzaldehyde	192.35[2]	136.34, 134.41, 129.68, 128.94[2]	21.8

Table 3: Infrared (IR) Spectroscopic Data (Characteristic Peaks)

Compound	C=O Stretch (cm ⁻¹)	C-H (aldehyde) Stretch (cm ⁻¹)	C-Cl Stretch (cm ⁻¹)
4-Chloro-2,6-dimethylbenzaldehyde	~1700	~2850, ~2750	~750
2,4-Dichlorobenzaldehyde	~1705	~2860, ~2770	~820, ~770
2,6-Dimethylbenzaldehyde	~1695	~2860, ~2760	-

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (M ⁺) Peak (m/z)	Key Fragment Ions (m/z)
4-Chloro-2,6-dimethylbenzaldehyde	168/170 (due to ³⁵ Cl/ ³⁷ Cl isotopes)[3][4]	167/169, 140, 105
2,4-Dichlorobenzaldehyde	174/176/178 (due to ³⁵ Cl ₂ / ³⁵ Cl ³⁷ Cl/ ³⁷ Cl ₂ isotopes)	173/175, 145/147, 110
2,6-Dimethylbenzaldehyde	134	133, 105, 77

Experimental Protocols

Standard protocols for acquiring the spectroscopic data presented above are as follows:

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- Instrument: A 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy:

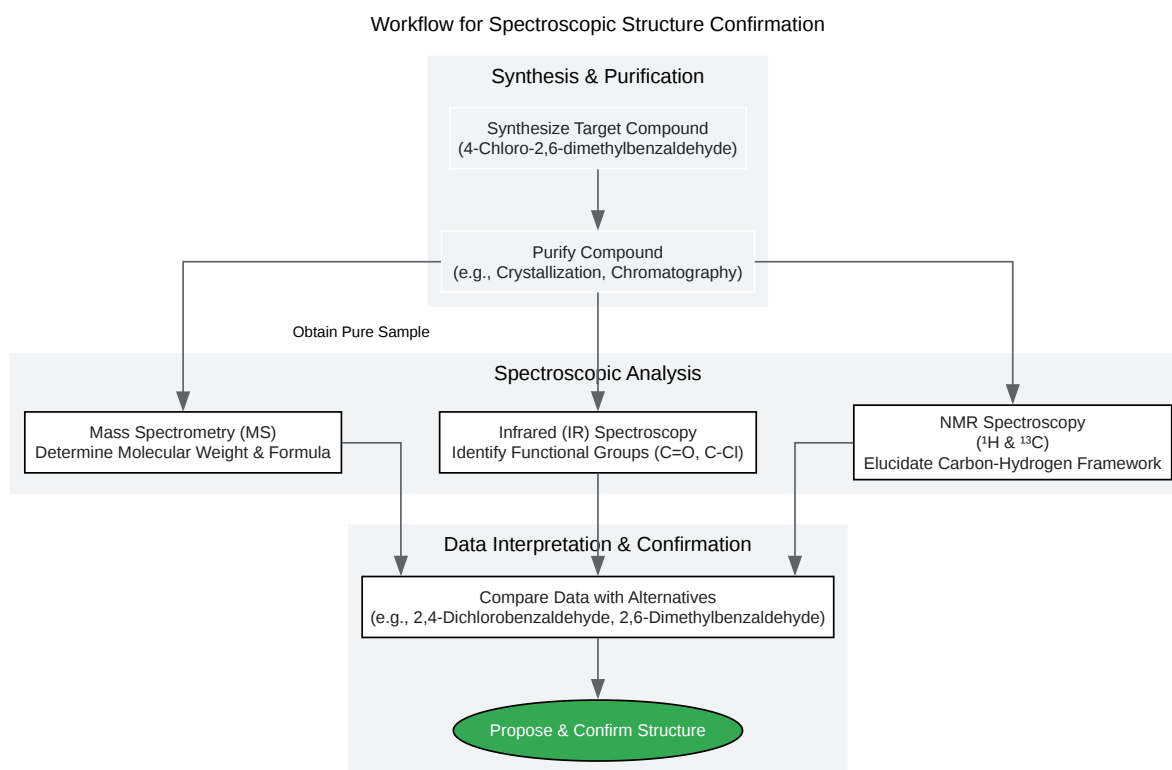
- Sample Preparation: The spectrum can be obtained using a neat sample (for liquids) on a salt plate (e.g., NaCl) or as a KBr pellet (for solids).
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: Scan the sample over the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS):

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound like **4-Chloro-2,6-dimethylbenzaldehyde** using multiple spectroscopic techniques.



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Caption: A flowchart illustrating the systematic process of synthesizing, purifying, and spectroscopically analyzing a chemical compound to confirm its molecular structure.

By following this comprehensive approach, researchers can confidently verify the structure of **4-Chloro-2,6-dimethylbenzaldehyde** and distinguish it from its structural isomers and other related compounds, ensuring the integrity and reliability of their scientific findings.

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